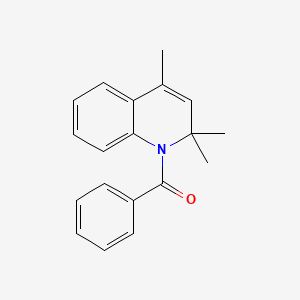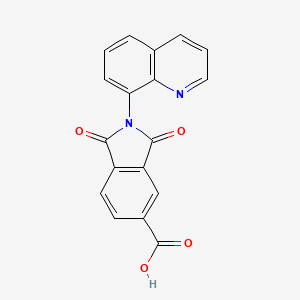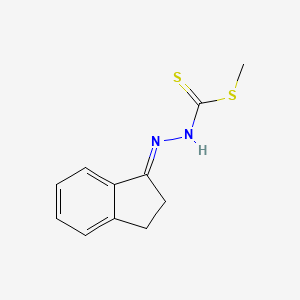![molecular formula C20H14ClN3O B5576490 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinazoline ring system, which is known for its biological activity, and a chloroaniline moiety, which contributes to its chemical reactivity.
Aplicaciones Científicas De Investigación
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: It can be used in the development of new materials with specific chemical properties.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as 2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol or 4BNX, is the 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) . FabG is a key enzyme in the bacterial fatty acid synthesis II system, which is recognized as a potential drug target .
Mode of Action
The compound binds at a novel allosteric site located at the FabG subunit-subunit interface . The binding relies primarily on hydrophobic interactions, but specific hydrogen bonds are also observed . The inhibitors act by inducing conformational changes that propagate to the active site, resulting in a displacement of the catalytic triad and the inability to bind NADPH .
Biochemical Pathways
The compound affects the elongation cycle of fatty acid biosynthesis, specifically the reduction of a 3-oxo-acyl-ACP intermediate . This disruption in the fatty acid synthesis pathway can have downstream effects on bacterial growth and survival, as fatty acids are crucial components of the bacterial cell membrane.
Pharmacokinetics
The compound has shown good physicochemical properties, suggesting potential for bioavailability
Result of Action
The result of the compound’s action is the inhibition of FabG, disrupting the fatty acid synthesis pathway . This can lead to the inhibition of bacterial growth, making the compound a potential antibacterial agent .
Análisis Bioquímico
Biochemical Properties
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with the enzyme 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa . This enzyme is involved in the bacterial fatty acid synthesis II system, which is essential for the survival of pathogenic microorganisms. The compound binds to a novel allosteric site on FabG, inducing conformational changes that disrupt the enzyme’s catalytic activity . This interaction primarily relies on hydrophobic interactions and specific hydrogen bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits the fatty acid synthesis pathway, leading to impaired cell membrane formation and ultimately cell death . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, disrupting the normal function of bacterial cells . The compound’s ability to target essential enzymes makes it a potential candidate for antibacterial drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the allosteric site of FabG, causing conformational changes that propagate to the enzyme’s active site . This displacement of the catalytic triad prevents the binding of NADPH, a cofactor necessary for the enzyme’s activity . As a result, the enzyme’s ability to catalyze the reduction of 3-oxo-acyl-ACP intermediates is inhibited, leading to the disruption of fatty acid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain environmental conditions, potentially reducing its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of fatty acid synthesis and prolonged antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired antibacterial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid biosynthesis. The compound interacts with enzymes such as FabG, disrupting the reduction of 3-oxo-acyl-ACP intermediates . This disruption affects the overall metabolic flux and metabolite levels within bacterial cells, leading to impaired fatty acid synthesis and cell membrane formation . The compound’s ability to target specific enzymes within these pathways highlights its potential as an antibacterial agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its efficacy, as it must reach the target enzymes to exert its inhibitory effects . Studies have shown that the compound can effectively penetrate bacterial cell membranes, allowing it to reach its intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it interacts with target enzymes . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring it reaches the appropriate sites of action . This precise localization enhances the compound’s ability to inhibit fatty acid synthesis and exert its antibacterial effects .
Métodos De Preparación
The synthesis of 6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloroaniline Group: The chloroaniline moiety can be introduced through a nucleophilic substitution reaction, where a chloroaniline derivative reacts with the quinazoline intermediate.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired compound, often under high-temperature conditions and in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be compared with other quinazoline derivatives, such as:
6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one: This compound has a similar structure but with a dichlorophenoxy group instead of a chloroaniline group, which may result in different chemical reactivity and biological activity.
6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one: The presence of a methoxyaniline group can alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-(2-chloroanilino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-3-5-11-17(15)23-19-13-7-1-4-10-16(13)22-20(24-19)14-8-2-6-12-18(14)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZTHAJOOZUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5576440.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
